molecular formula C15H21Br2IN4S B1672033 Iodophenpropit dihydrobromide CAS No. 145196-87-8

Iodophenpropit dihydrobromide

Cat. No. B1672033
M. Wt: 576.1 g/mol
InChI Key: BOSOGNBLIWPCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodophenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist . The chemical name is N - [2- (4-Iodophenyl)ethyl]- S - [3- (4 (5)-imidazolyl)propyl]isothiourea dihydrobromide .


Molecular Structure Analysis

The molecular weight of Iodophenpropit dihydrobromide is 576.13 and its formula is C15H19IN4S.2HBr .


Physical And Chemical Properties Analysis

Iodophenpropit dihydrobromide is soluble up to 25 mM in water. It should be stored in a desiccated state at +4°C .

Scientific Research Applications

Antimicrobial and Antiseptic Properties

Iodine has been widely recognized for its effective antimicrobial properties. It has been used as an antiseptic in wound care for over a century. Modern formulations of iodine have improved upon the limitations of earlier products, offering enhanced safety and efficacy. Cooper (2007) highlights the historical and current understanding of iodine's role in antimicrobial activity and its clinical effectiveness in wound care, emphasizing the significance of understanding its chemical properties and cytotoxicity alongside its microbial activity Cooper, 2007.

Biofortification and Agricultural Use

Recent studies have investigated the use of iodine in agriculture, particularly in biofortification, to enhance crop growth, environmental adaptation, and stress tolerance. Medrano-Macías et al. (2016) discuss the potential benefits of applying iodine in various concentrations and forms to different plant species, noting its role in improving plant growth and stress tolerance under diverse environmental conditions Medrano-Macías et al., 2016.

Water Disinfection

Iodine has been used for water disinfection, providing a simple, effective, and cost-efficient means of ensuring safe drinking water in areas where municipal water treatment is unreliable. Backer and Hollowell (2000) review the safety of iodine ingestion for water disinfection, addressing the controversy over the maximum safe dose and duration of use, and highlight its effectiveness in inactivating pathogens in water Backer & Hollowell, 2000.

Diagnostic Imaging

Iodine-based contrast media have been integral in diagnostic imaging for evaluating various medical conditions. A review on iomeprol, an iodinated contrast medium, by Dooley and Jarvis (2000), discusses its low chemotoxicity, high water solubility, and effectiveness in producing quality radiographic images across a range of diagnostic procedures, underscoring the critical role of iodine compounds in medical imaging Dooley & Jarvis, 2000.

Safety And Hazards

The safety data sheet for Iodophenpropit dihydrobromide indicates that it is intended for research use only and not for medicinal or household use . Further safety and hazard information should be available in the material safety data sheet provided by the supplier .

properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOGNBLIWPCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodophenpropit dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Iodophenpropit dihydrobromide
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Iodophenpropit dihydrobromide
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Iodophenpropit dihydrobromide
Reactant of Route 4
Iodophenpropit dihydrobromide
Reactant of Route 5
Reactant of Route 5
Iodophenpropit dihydrobromide
Reactant of Route 6
Iodophenpropit dihydrobromide

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